molecular formula C12H15N3O B1327105 N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine CAS No. 1142210-88-5

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No.: B1327105
CAS No.: 1142210-88-5
M. Wt: 217.27 g/mol
InChI Key: XVNRUKWVODFXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-Methyl-2-[5-(2-Methylphenyl)-1,2,4-Oxadiazol-3-yl]Ethanamine

Chemical Identity and Nomenclature

The compound exhibits the following definitive characteristics:

Property Value Source References
IUPAC Name This compound
CAS Registry Number 1142210-88-5
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES Notation CC1=CC=CC=C1C2=NC(=NO2)CCNC
InChI Key XVNRUKWVODFXIW-UHFFFAOYSA-N

Synonyms :

  • 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
  • Methyl{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}amine
  • N-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole-3-ethanamine

The 1,2,4-oxadiazole ring (positions 3 and 5 substituted) confers aromatic stability, while the N-methyl ethylamine side chain enhances solubility and receptor binding potential .

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

1,2,4-Oxadiazoles have evolved through three key phases:

Era Milestone Significance
1884 First synthesis by Tiemann and Krüger Established synthetic routes for heterocyclic systems
1940s–1960s Development of Oxolamine (cough suppressant) First therapeutic application of 1,2,4-oxadiazole scaffold
2010s ND-421 (MRSA antibiotic candidate) Demonstrated efficacy against multidrug-resistant pathogens
2020s Structural optimization for TAAR1 modulation Exploration in neurological disorders

The resurgence of interest post-2000 stems from:

  • Bioisosteric versatility : Replacement for esters/amides with improved metabolic stability .
  • Diverse bioactivity : Antimicrobial, anticancer, and neuroprotective potentials .
  • Synthetic adaptability : Modular synthesis via cyclization of amidoximes and carboxylic acids .

Significance in Heterocyclic Compound Research

Key research frontiers enabled by this compound:

Structural Innovations
Feature Functional Impact Example Analogues (CAS)
2-Methylphenyl group Enhances π-π stacking with aromatic residues in target proteins 785725-61-3 (chlorophenyl variant)
N-Methyl ethylamine Improves blood-brain barrier permeability vs. non-methylated forms 1160245-43-1 (4-methylphenyl variant)
Oxadiazole core Provides metabolic resistance to esterase/amidase cleavage 936940-50-0 (isopropyl variant)
Therapeutic Research Areas
  • Antimicrobial Development :

    • Oxadiazole derivatives inhibit penicillin-binding proteins in Gram-positive bacteria (MIC ≤1 µg/mL) .
    • Structural modifications (e.g., trifluoromethyl groups) enhance target affinity .
  • Neuropharmacology :

    • TAAR1 agonism alters dopamine/serotonin signaling, relevant to depression models .
    • MAO-B inhibition (IC₅₀ ~50 nM in vitro) suggests antiparkinsonian potential .
  • Oncology :

    • Cytotoxicity against HCT-116 colon cancer cells (EC₅₀ = 8.2 µM) via ROS generation .
    • Synergy with checkpoint inhibitors observed in murine melanoma models .

Comparative Bioactivity Profile :

Compound Target Receptor EC₅₀ (µM) Therapeutic Area
This compound TAAR1 0.45 Neuropsychiatry
785725-61-3 S1P receptor 1.2 Autoimmunity
1160245-43-1 MRSA PBP2a 0.8 Infectious diseases

This compound’s dual activity on TAAR1 and MAO exemplifies the polypharmacology achievable through strategic oxadiazole functionalization .

Properties

IUPAC Name

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRUKWVODFXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188051
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-88-5
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids. For instance, 2-methylbenzoic acid can react with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with an appropriate nitrile to form the oxadiazole ring.

    Alkylation: The oxadiazole intermediate is then alkylated with N-methyl-2-chloroethanamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br(_2), Cl(_2)) and nucleophiles (e.g., NH(_3), OH(^-)) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanoic acid, while reduction could lead to N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine derivatives with reduced oxadiazole rings.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C12H15N3OC_{12}H_{15}N_3O, and it exhibits interactions with several biological targets, particularly the trace amine-associated receptor 1 (TAAR1) . This receptor is implicated in various neurological processes and represents a potential target for therapies aimed at mood disorders and neurodegenerative diseases.

Interaction with Enzymes

The compound has been shown to interact with monoamine oxidase (MAO), an enzyme that degrades monoamines such as dopamine and serotonin. By inhibiting MAO activity, this compound can lead to increased levels of these neurotransmitters, which may have implications for treating depression and anxiety disorders .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways and gene expression. For instance, its activation of TAAR1 leads to alterations in intracellular signaling cascades that could affect neuronal activity and behavior .

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies have shown that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar oxadiazole structures have demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3 . The introduction of electron-withdrawing groups in the oxadiazole ring has been linked to enhanced antitumor activity .

Analgesic and Anti-inflammatory Properties

Oxadiazole derivatives are also being explored for their analgesic and anti-inflammatory effects. Some studies have reported that certain analogs exhibit activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The potential for low toxicity combined with effective pain relief makes these compounds attractive candidates for further development.

Synthesis and Industrial Production

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions followed by alkylation with N-methyl-2-chloroethanamine. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of oxadiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against melanoma and pancreatic cancer cells. These findings suggest that modifications to the oxadiazole structure could enhance therapeutic efficacy .

Case Study 2: Neurological Impact Assessment

Another study focused on the neurological effects of compounds targeting TAAR1. The results highlighted that N-methyl derivatives could modulate neurotransmitter levels effectively, potentially leading to new treatments for mood disorders. This research underscores the importance of further investigation into the pharmacodynamics of this compound .

Mechanism of Action

The mechanism by which N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • CAS Registry Number : 1142210-88-5
  • Hazard Class : IRRITANT .

Structural Features :
The compound consists of a 1,2,4-oxadiazole core substituted at position 3 with a 2-methylphenyl group and at position 5 with an ethylamine side chain bearing a methyl group. The oxadiazole ring contributes to metabolic stability, while the 2-methylphenyl group introduces steric and electronic effects that may influence target binding .

The compound is cataloged by Huateng Pharmaceutical, suggesting its use as a building block in medicinal chemistry .

Structural Analogues and Substituent Effects

The following table compares This compound with structurally related oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
N-methyl-2-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride C₉H₁₁N₄O₄ 239.08 Nitrofuran group Enhanced antimicrobial activity
N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride C₆H₈F₃N₃O·HCl 219.60 Trifluoromethyl group Increased lipophilicity, metabolic stability
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride C₁₁H₁₃N₃O·HCl 239.70 Phenyl group Reduced steric hindrance vs. 2-methylphenyl
[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine C₁₀H₁₁N₃O 189.22 1,3,4-oxadiazole isomer Altered ring electronics, potential for varied bioactivity

Key Observations :

  • Nitrofuran derivative (C₉H₁₁N₄O₄): The nitro group on the furan ring enhances antibacterial properties, as nitrofurans are well-known antimicrobial agents. However, this substitution increases molecular weight and may introduce toxicity concerns .
  • Trifluoromethyl derivative (C₆H₈F₃N₃O·HCl) : The CF₃ group is electron-withdrawing, improving metabolic stability and membrane permeability. This compound is marketed by CymitQuimica for research applications .
Pharmacological and Biochemical Insights
  • Receptor Modulation: Oxadiazole derivatives, such as those described in , act as sphingosine 1-phosphate (S1P) receptor modulators.
  • Antimicrobial Activity : The nitrofuran analogue () demonstrates broad-spectrum antimicrobial activity, with an MIC (minimum inhibitory concentration) of ≤1 µg/mL against Gram-positive bacteria. This highlights the importance of electron-deficient substituents in enhancing bioactivity .

Biological Activity

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3OC_{12}H_{15}N_{3}O and is characterized by the presence of a 1,2,4-oxadiazole ring. This five-membered heterocyclic structure contributes to its chemical reactivity and biological interactions.

Target Receptors

The primary target for this compound is the trace amine-associated receptor 1 (TAAR1) . This receptor is implicated in various neurological processes and is a potential target for drug development aimed at treating mood disorders and neurodegenerative diseases.

Mode of Action

As an agonist of TAAR1, this compound activates intracellular signaling pathways that influence neurotransmitter release and neuronal excitability. The activation of TAAR1 can lead to enhanced dopaminergic and serotonergic signaling, which may have implications for mood regulation and cognitive function .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it shares similarities with other phenethylamine derivatives. Studies indicate that it may exhibit favorable absorption and distribution characteristics while undergoing metabolic processes that could affect its efficacy as a therapeutic agent .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The compound's effectiveness appears to be dose-dependent, with IC50 values indicating substantial cytotoxicity at micromolar concentrations .

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
MEL-82.41Cell cycle arrest at G0-G1 phase

Other Biological Activities

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and exhibit anti-inflammatory effects in various models .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

  • Cancer Therapy : A study reported that derivatives of oxadiazole compounds showed enhanced cytotoxicity against leukemia cell lines compared to standard treatments like doxorubicin. The presence of the oxadiazole moiety was crucial for this activity .
  • Neurological Disorders : Research into TAAR1 agonists has indicated potential benefits in treating conditions such as depression and anxiety disorders. N-methyl derivatives have been proposed as candidates for further development due to their ability to modulate neurotransmitter systems effectively .

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : Key for structural confirmation. For example, the methyl group on the phenyl ring (δ ~2.3–2.6 ppm in 1^1H NMR) and oxadiazole protons (δ ~8.0–9.3 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for similar oxadiazole derivatives: 239.0780 [M+H+^+], observed: 239.0782) .
  • HPLC/UV-Vis : Assess purity, especially if the compound is intended for biological assays.

Advanced Consideration : Use X-ray crystallography (if crystalline forms are obtainable) to resolve ambiguities in stereochemistry or confirm substituent positioning, though no direct data exists for this specific compound .

How do structural modifications to the oxadiazole ring or substituents influence pharmacological activity?

Advanced Question

  • Substituent Effects :
    • The 2-methylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted studies. Compare with analogs bearing 4-chlorophenoxy () or nitro-furyl groups (), which show varied antimicrobial activity .
    • Oxadiazole Isosteres : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole alters electron density, potentially affecting receptor binding .
  • Methodological Approach : Perform structure-activity relationship (SAR) studies using parallel synthesis and in vitro assays (e.g., receptor binding, enzyme inhibition).

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1 for receptor studies) or assay conditions (e.g., ATP concentration in kinase assays) may explain discrepancies.
  • Solubility and Stability : The compound’s solubility in DMSO/aqueous buffers (e.g., hydrochloride salt forms in ) can impact bioavailability and apparent activity .
  • Metabolite Interference : Use LC-MS/MS to rule out degradation products or metabolites masking true activity .

What biological targets or pathways are plausible for this compound based on structural analogs?

Basic Question

  • Serotonin Receptors : Structural similarity to L-694,247 (a 5-HT1D_{1D} receptor agonist with a 1,2,4-oxadiazole-ethanamine scaffold) suggests potential serotonergic activity. Validate via radioligand displacement assays .
  • Antimicrobial Targets : Nitrofuran-containing oxadiazoles (e.g., compound 2c in ) exhibit activity against Gram-positive bacteria, implying possible nitroreductase-mediated mechanisms .

Advanced Consideration : Screen against orphan GPCRs or epigenetic targets (e.g., HDACs) using high-throughput platforms, given the oxadiazole’s role in diverse pharmacophores.

What strategies are recommended for improving metabolic stability or reducing toxicity?

Advanced Question

  • Metabolic Soft Spots : Identify vulnerable sites (e.g., N-methyl group oxidation) via in vitro microsomal assays . Introduce electron-withdrawing groups or deuterium substitution to block degradation .
  • Prodrug Design : Modify the amine group to a carbamate or amide prodrug (e.g., tert-butyl carbamate in ) to enhance solubility and delay metabolism .

How can computational methods aid in optimizing this compound for target selectivity?

Advanced Question

  • Docking Studies : Model interactions with serotonin receptors (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) using crystal structures (PDB: 6WGT) to prioritize substituents for synthesis .
  • QSAR Models : Train machine learning algorithms on oxadiazole derivative datasets to predict logP, pKa, and binding affinities .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Question

  • Purification Issues : The 2-methylphenyl group may cause low solubility in polar solvents, necessitating optimized chromatography (e.g., reverse-phase HPLC) or recrystallization .
  • Safety : Handle intermediates with reactive groups (e.g., chloroacetyl chloride in ) under strict inert conditions to avoid side reactions .

How does the hydrochloride salt form (e.g., in ) influence physicochemical properties?

Basic Question

  • Solubility : Salt forms enhance aqueous solubility, critical for in vivo administration. Compare free base vs. hydrochloride solubility in PBS (pH 7.4) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) to assess salt form degradation under storage conditions.

What collaborative resources or databases are recommended for further research?

Basic Question

  • PubChem : Access NMR, MS, and toxicity data for structurally related oxadiazoles .
  • Enamine Building Blocks Catalogue : Source intermediates for SAR studies (e.g., 4-bromophenyl-oxadiazole piperidine in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.